![molecular formula C24H28FN3O4S2 B2742209 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865163-00-4](/img/structure/B2742209.png)
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
The compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting chemical and biological properties, as benzamides are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes an azepane ring, a sulfonyl group, a benzamide moiety, and a benzo[d]thiazole moiety . These functional groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides are known to participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group might increase the compound’s solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Photophysics and Solvent Effects
- Solvent-Dependent Hydrogen Bond Dynamics : Ab initio calculations reveal that solvent polarity affects excited-state hydrogen bonds and proton transfers. The absorption and fluorescence emission spectra of MMT align with experimental data. Importantly, the strength of the excited-state hydrogen bond depends on solvent effects and electronegativity of the proton donor and acceptor. As solvent polarity increases, the excited-state intramolecular proton transfer (ESIPT) reaction of MMT is gradually inhibited .
Luminescent Properties and Fluorescence Switching
MMT derivatives, such as 4-azepane-substituted β-diketones, exhibit interesting luminescent properties:
- Aggregation-Induced Emission (AIE) : Unlike typical β-diketones, boron complexes of MMT show AIE behavior. When aggregated, the emission of β-diketones is quenched, but the boronated dyes exhibit increased emission. This property has implications for optoelectronics and analytical tools .
Drug Discovery and Therapeutic Potential
Azepane-based compounds, including MMT derivatives, hold promise in drug discovery:
- FDA-Approved Drugs : Over 20 FDA-approved drugs contain azepane-based motifs. These compounds offer potential for developing less toxic, cost-effective, and highly active therapeutic agents across various diseases .
Other Applications
While the above fields cover the primary areas, MMT and its derivatives may also find applications in:
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O4S2/c1-2-32-16-15-28-21-12-9-19(25)17-22(21)33-24(28)26-23(29)18-7-10-20(11-8-18)34(30,31)27-13-5-3-4-6-14-27/h7-12,17H,2-6,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAGTOPIVBBDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide |
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